molecular formula C18H17F3N2O2 B12640563 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-

Cat. No.: B12640563
M. Wt: 350.3 g/mol
InChI Key: XWMKKIQCFPTPKH-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- typically involves multiple steps, including the formation of the indazole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- include:

Uniqueness

The uniqueness of 1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- lies in its specific chemical structure, which imp

Properties

Molecular Formula

C18H17F3N2O2

Molecular Weight

350.3 g/mol

IUPAC Name

4-[2-(2-methylpropyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol

InChI

InChI=1S/C18H17F3N2O2/c1-10(2)9-23-17(12-7-6-11(24)8-15(12)25)13-4-3-5-14(16(13)22-23)18(19,20)21/h3-8,10,24-25H,9H2,1-2H3

InChI Key

XWMKKIQCFPTPKH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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